molecular formula C13H13N B1594453 3-(2-Phenylethyl)pyridine CAS No. 6312-09-0

3-(2-Phenylethyl)pyridine

Cat. No.: B1594453
CAS No.: 6312-09-0
M. Wt: 183.25 g/mol
InChI Key: DXKCYWXEHAMAQW-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)pyridine is an organic compound with the molecular formula C13H13N It is a derivative of pyridine, where a phenylethyl group is attached to the third position of the pyridine ring

Scientific Research Applications

3-(2-Phenylethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

While the specific mechanism of action for 3-(2-Phenylethyl)pyridine is not explicitly mentioned in the search results, it’s worth noting that pyridine derivatives have been studied for their biological and pharmacological activities . Some of these compounds have been shown to have antibacterial properties .

Future Directions

Pyridine derivatives, including 3-(2-Phenylethyl)pyridine, continue to be an area of interest in research due to their potential biological and pharmacological activities . Future research may focus on further understanding the synthesis, structure, and properties of these compounds, as well as their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenylethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with various functional groups.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but without the phenylethyl group.

    Phenylethylamine: An organic compound with a phenylethyl group but lacking the pyridine ring.

    3-Phenylpyridine: A compound with a phenyl group attached to the third position of the pyridine ring.

Uniqueness: 3-(2-Phenylethyl)pyridine is unique due to the presence of both the pyridine ring and the phenylethyl group. This combination imparts distinct chemical properties and potential applications that are not observed in the individual components or other similar compounds. The phenylethyl group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(2-phenylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKCYWXEHAMAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285712
Record name 3-(2-phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-09-0
Record name MLS002608433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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